
2-(Dimethylamino)butanenitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)butanenitrile hydrochloride is an organic compound with the molecular formula C6H13ClN2 It is a derivative of butanenitrile, featuring a dimethylamino group and a hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)butanenitrile hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-(dimethylamino)butanenitrile with hydrochloric acid to form the hydrochloride salt. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product.
Another method involves the alkylation of dimethylamine with butanenitrile, followed by the addition of hydrochloric acid to form the hydrochloride salt. This method requires careful control of reaction conditions, such as temperature and pH, to achieve optimal results.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors and precise control systems. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
2-(Dimethylamino)butanenitrile hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to form primary amines or other derivatives.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted amines and nitriles.
Reduction Reactions: Products include primary amines and other reduced derivatives.
Oxidation Reactions: Products include oxidized nitriles and other oxidized compounds.
科学研究应用
2-(Dimethylamino)butanenitrile hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Dimethylamino)butanenitrile hydrochloride involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in nucleophilic interactions, while the nitrile group can undergo reduction or oxidation reactions. These interactions can lead to the formation of various products with potential biological or chemical activity.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)ethanethiol hydrochloride: Similar in structure but contains a thiol group instead of a nitrile group.
2-(Dimethylamino)acetic acid: Contains a carboxylic acid group instead of a nitrile group.
2-(Dimethylamino)ethyl chloride: Contains a chloride group instead of a nitrile group.
Uniqueness
2-(Dimethylamino)butanenitrile hydrochloride is unique due to its combination of a dimethylamino group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry.
属性
IUPAC Name |
2-(dimethylamino)butanenitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.ClH/c1-4-6(5-7)8(2)3;/h6H,4H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYMTYXQCJTVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2830781.png)
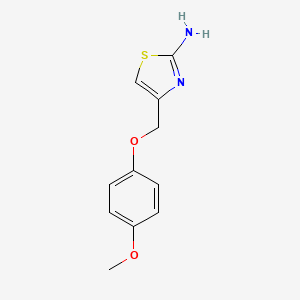
![1-(4-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2830787.png)
![N-(2,5-dimethylphenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide](/img/structure/B2830788.png)
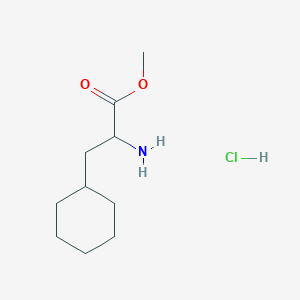
![2-phenyl-5-propyl-7-(pyrrolidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2830790.png)
![4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2830791.png)
![4-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-7-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2830795.png)
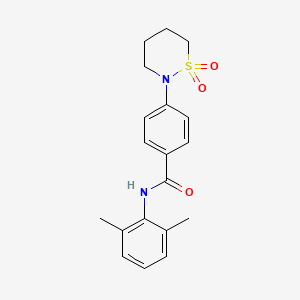
![Ethyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2830799.png)
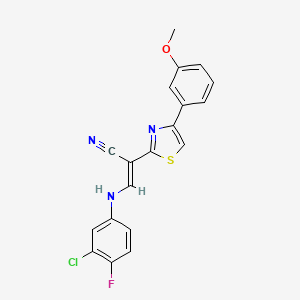
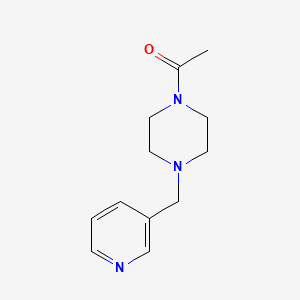
![1-(4-chlorophenyl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide](/img/structure/B2830802.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2830803.png)
